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molecular formula C12H10ClNO2S B8287717 2-Chloro-5-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester

2-Chloro-5-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester

Cat. No. B8287717
M. Wt: 267.73 g/mol
InChI Key: FVUVVNJCJOKRBI-UHFFFAOYSA-N
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Patent
US07186742B2

Procedure details

A mixture of 2-chloro-5-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester (10 mg, 0.04 mmol) and sodium hydroxide (80 μL, 1M aqueous, 0.08 mmol) in tert-butanol (1 mL) was stirred at room temperature for 3 d. The mixture was concentrated to dryness in vacuo, dissolved in water (5 mL), acidified to pH6 (1M HCl) and extracted with ethyl acetate. The combined organic layers were washed with water, and brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford the title compound (7 mg).
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([C:10]2[N:11]=[C:12]([CH3:15])[S:13][CH:14]=2)[CH:7]=[CH:6][C:5]=1[Cl:16].[OH-].[Na+]>C(O)(C)(C)C>[Cl:16][C:5]1[CH:6]=[CH:7][C:8]([C:10]2[N:11]=[C:12]([CH3:15])[S:13][CH:14]=2)=[CH:9][C:4]=1[C:3]([OH:17])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C=1N=C(SC1)C)Cl)=O
Name
Quantity
80 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)C=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 mg
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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